![molecular formula C12H14N6 B14419429 N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine CAS No. 83366-42-1](/img/structure/B14419429.png)
N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is a chemical compound belonging to the pyrimidine family This compound is characterized by the presence of a phenyldiazenyl group attached to the pyrimidine ring, along with two methyl groups at the N4 and N6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine typically involves the reaction of 4,6-dichloro-5-nitropyrimidine with aniline in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at ambient temperature for several hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the chloro positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N4,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-N4,N6-diphenylpyrimidine-4,6-diamine: Similar structure with nitro and diphenyl groups.
N4,N6-dimethyl-N4,N6-bis(3-pyridinylmethyl)pyrimidine-4,6-diamine: Contains pyridinylmethyl groups instead of phenyldiazenyl.
Uniqueness
N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
83366-42-1 |
|---|---|
Molecular Formula |
C12H14N6 |
Molecular Weight |
242.28 g/mol |
IUPAC Name |
4-N,6-N-dimethyl-5-phenyldiazenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C12H14N6/c1-13-11-10(12(14-2)16-8-15-11)18-17-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,13,14,15,16) |
InChI Key |
NMZWMYFVAHXVKM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=NC=N1)NC)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


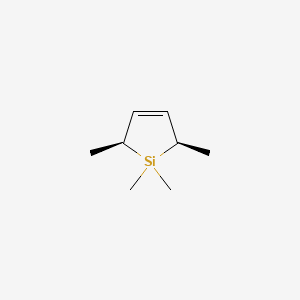
![5-acetamido-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulonosyl-(2->3)-beta-D-galactosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucosyl-(1->3)-[beta-D-glucosyl-(1->4)]-beta-D-galactose](/img/structure/B14419358.png)
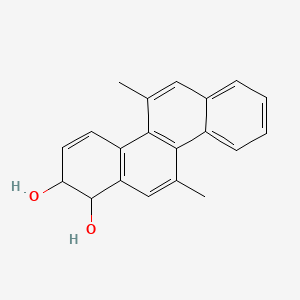


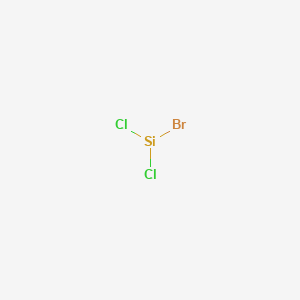
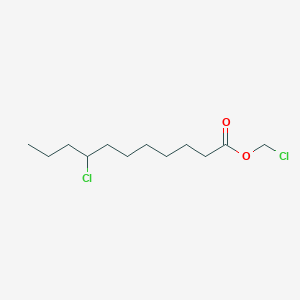
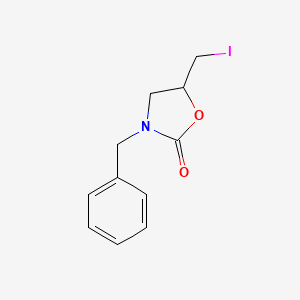

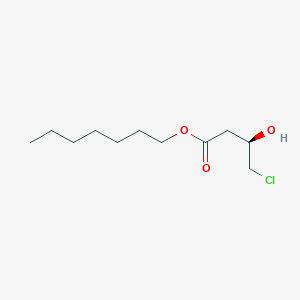
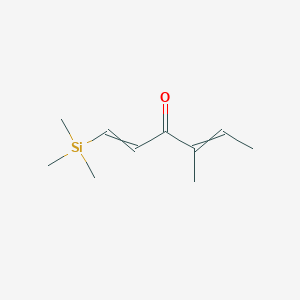
![({[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}ethynyl)benzene](/img/structure/B14419411.png)
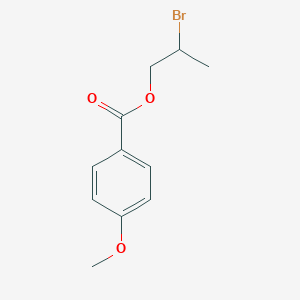
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
